Diethyl 5,5'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) is a complex organic compound with the molecular formula C22H38N2O8. It is characterized by its unique structure, which includes a diaza crown ether core and two diethyl ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with diethyl 5-oxopentanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) involves its ability to form stable complexes with metal ions. The diaza crown ether core provides a cavity that can encapsulate metal ions, while the ester groups can participate in coordination. This unique structure allows the compound to interact with various molecular targets and pathways, making it useful in catalysis and material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Dioxa-4,10-diazacyclododecane: A simpler compound with a similar diaza crown ether core but without the ester groups.
4,10-Dibenzyl-1,7-dioxa-4,10-diazacyclododecane: A derivative with benzyl groups instead of ester groups.
5,5’-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)bis(2,4-dimethyl-5-oxopentanoic acid): A related compound with different substituents on the ester groups.
Uniqueness
Diethyl 5,5’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(5-oxopentanoate) is unique due to its combination of a diaza crown ether core and diethyl ester groups. This structure provides both stability and versatility, allowing it to form a wide range of complexes with metal ions and participate in various chemical reactions .
Eigenschaften
Molekularformel |
C22H38N2O8 |
---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
ethyl 5-[10-(5-ethoxy-5-oxopentanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoate |
InChI |
InChI=1S/C22H38N2O8/c1-3-31-21(27)9-5-7-19(25)23-11-15-29-17-13-24(14-18-30-16-12-23)20(26)8-6-10-22(28)32-4-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
JHXFARNONSKPTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC(=O)N1CCOCCN(CCOCC1)C(=O)CCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.